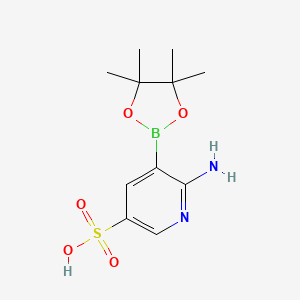
Methyl 1-propyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-propyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole-5-carboxylate: is a complex organic compound characterized by its benzotriazole core structure and a tetramethyl-1,3,2-dioxaborolan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from simpler benzotriazole derivatives. Key steps may include:
Bromination: Introduction of a bromine atom at the desired position on the benzotriazole ring.
Nucleophilic Substitution: Replacement of the bromine atom with a propyl group.
Borylation: Introduction of the tetramethyl-1,3,2-dioxaborolan-2-yl group using appropriate boronic acid derivatives.
Carboxylation: Conversion of the final intermediate to the carboxylate form using a carboxylating agent.
Industrial Production Methods: Industrial-scale production would involve optimizing these reactions for higher yields and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Types of Reactions:
Oxidation: The carboxylate group can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction reactions can be employed to modify the benzotriazole core.
Substitution: Various nucleophilic and electrophilic substitution reactions can be performed on the benzotriazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents such as sodium hydride (NaH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution.
Major Products Formed:
Carboxylic Acids: Resulting from oxidation of the carboxylate group.
Reduced Derivatives: Resulting from reduction of the benzotriazole core.
Substituted Benzotriazoles: Resulting from various substitution reactions.
Chemistry:
Catalyst Development: This compound can be used as a ligand in catalysts for various organic reactions.
Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Biological Probes: Its unique structure makes it suitable for use as a probe in biological studies.
Drug Design:
Medicine:
Therapeutic Agents: Research into its potential use as a therapeutic agent for various diseases.
Diagnostic Tools: Use in diagnostic tools for detecting specific biological markers.
Industry:
Material Science:
Chemical Sensors: Use in the creation of chemical sensors for detecting specific substances.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism would depend on the context of its application, but it generally involves binding to specific sites on enzymes or receptors, leading to a cascade of biological effects.
Comparación Con Compuestos Similares
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
1-Methylpyrazole-4-boronic acid pinacol ester
4-Fluoro-2-methyl-1-(1-methylethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
Uniqueness:
Structural Complexity: The presence of both the benzotriazole core and the tetramethyl-1,3,2-dioxaborolan-2-yl group makes this compound unique compared to simpler boronic acid derivatives.
This compound represents a fascinating area of study with promising applications across chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Propiedades
IUPAC Name |
methyl 1-propyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BN3O4/c1-7-8-21-14-12(18-24-16(2,3)17(4,5)25-18)9-11(15(22)23-6)10-13(14)19-20-21/h9-10H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCXXBWUZWXUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N(N=N3)CCC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamido]benzoic acid](/img/structure/B7955366.png)
![Bicyclo[2.2.1]hept-2-en-2-ylboronic acid pinacol ester](/img/structure/B7955369.png)

![1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7955386.png)






